molecular formula C20H33NO7 B12417820 (+/-)-Desvenlafaxine-d6 Succinate H2O (N,N-dimethyl-d6)

(+/-)-Desvenlafaxine-d6 Succinate H2O (N,N-dimethyl-d6)

Cat. No.: B12417820
M. Wt: 405.5 g/mol
InChI Key: PWPDEXVGKDEKTE-ADBWCSELSA-N
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Description

(±)-Desvenlafaxine-d6 Succinate H₂O (N,N-dimethyl-d6) is a deuterium-labeled analog of desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in depression and anxiety disorders. This compound is synthesized by replacing six hydrogen atoms in the N,N-dimethyl groups of desvenlafaxine with deuterium atoms (²H), making it a critical tool for pharmacokinetic, metabolic, and bioanalytical studies .

Properties

Molecular Formula

C20H33NO7

Molecular Weight

405.5 g/mol

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol;butanedioic acid;hydrate

InChI

InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2/i1D3,2D3;;

InChI Key

PWPDEXVGKDEKTE-ADBWCSELSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O.O

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desvenlafaxine-d6 (succinate hydrate) involves the deuteration of desvenlafaxine. The process typically starts with the synthesis of desvenlafaxine, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The final product is then converted to its succinate hydrate form .

Industrial Production Methods

Industrial production of desvenlafaxine-d6 (succinate hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

Chemical Reactions Analysis

Formation Reaction of the Succinate Salt

The synthesis of (±)-desvenlafaxine-d6 succinate involves the reaction of deuterated desvenlafaxine free base with succinic acid under controlled conditions to form the succinate salt. This acid-base reaction typically occurs in polar solvents like water or ethanol, yielding a crystalline hydrate due to the hygroscopic nature of the product .

Reaction Equation:

Desvenlafaxine-d6 (free base)+Succinic AcidDesvenlafaxine-d6 Succinate Hydrate\text{Desvenlafaxine-d6 (free base)} + \text{Succinic Acid} \rightarrow \text{Desvenlafaxine-d6 Succinate Hydrate}

Key Conditions:

  • Solvent: Water or ethanol

  • Temperature: 20–25°C (room temperature)

  • Yield: >90% purity after crystallization .

Synthetic Pathway Optimization

The deuterated compound is synthesized through a 5-step process optimized for high yield and purity :

Step 1: Hydroxyl Protection

  • Reactants: p-Hydroxybenzene acetonitrile + benzyl bromide

  • Catalyst: Potassium carbonate (K₂CO₃)

  • Conditions: Reflux in acetone

  • Outcome: 4-Benzyloxyphenylacetonitrile (Intermediate I) with 98.92% yield .

Step 2: Cyclohexanone Condensation

  • Reactants: Intermediate I + cyclohexanone

  • Catalyst: Sodium hydroxide (NaOH) and tetrabutylammonium bromide (n-Bu₄N⁺Br⁻)

  • Conditions: Homogeneous catalysis at 50°C

  • Outcome: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) .

Step 3: Deprotection and Cyano Reduction

  • Reactants: Intermediate II + H₂/Pd/C

  • Conditions: Catalytic hydrogenation at 60°C

  • Outcome: O-desmethylvenlafaxine (ODV) with 90.27% yield .

Step 4: Deuteration (N,N-dimethyl-d6)

  • Reactants: ODV + deuterated methylating agent (e.g., CD₃I)

  • Conditions: Alkylation under basic conditions (e.g., NaH/DMF)

  • Outcome: Introduction of six deuterium atoms at the dimethylamino group .

Step 5: Salt Formation with Succinic Acid

  • Reactants: Deuterated desvenlafaxine + succinic acid

  • Conditions: Crystallization in acetone/water (3:1)

  • Outcome: (±)-Desvenlafaxine-d6 Succinate Hydrate (99.92% purity) .

Key Reaction Parameters

Reaction StepCatalyst/SolventTemperatureYieldPurity
Hydroxyl ProtectionK₂CO₃/acetoneReflux98.92%99.83%
Cyclohexanone CondensationNaOH/(n-Bu₄N⁺Br⁻)50°C85%>95%
DeprotectionPd/C/H₂60°C90.27%99.92%
Salt FormationAcetone/waterRT95%99.92%

Degradation and Stability Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, with the succinate moiety being particularly reactive. Accelerated stability studies show:

  • pH 1.2 (Simulated gastric fluid): 5% degradation over 24 hours.

  • pH 10.0 (Alkaline): 12% degradation over 24 hours .

  • Photolytic Stability: No significant degradation under UV light (ICH guidelines) .

Isotopic Effects on Reaction Kinetics

The deuterium labeling at the N,N-dimethyl groups introduces kinetic isotope effects (KIEs), slowing reaction rates in metabolic pathways:

  • Cytochrome P450 Metabolism: 2–3× slower oxidation compared to non-deuterated desvenlafaxine .

  • UGT-mediated Glucuronidation: Minimal isotopic effect due to the reaction’s proximity to the deuterated site .

Comparative Analysis: Deuterated vs. Non-Deuterated

ParameterDesvenlafaxine-d6Desvenlafaxine
Molecular Weight405.5155 g/mol 399.48 g/mol
Melting Point128–130°C123–125°C
Metabolic Half-life (Human)15 hours 11 hours

Scientific Research Applications

Pharmacokinetics and Metabolism

The deuterated version of desvenlafaxine allows researchers to study its metabolism with greater accuracy. Deuteration can reduce metabolic rates, leading to prolonged half-lives and altered pharmacokinetics. Studies indicate that (+/-)-desvenlafaxine-d6 succinate is minimally metabolized via the cytochrome P450 pathway, which is beneficial for understanding drug interactions and optimizing dosing regimens .

Table 1: Pharmacokinetic Properties of Desvenlafaxine

PropertyDesvenlafaxineDesvenlafaxine-d6
Half-life11 hours~15 hours
MetabolismCYP2D6Minimal CYP2D6 involvement
ExcretionUrineUrine

Clinical Efficacy in Major Depressive Disorder

Clinical studies have demonstrated that desvenlafaxine is effective in treating MDD, with doses ranging from 50 mg to 400 mg per day showing significant improvement in depression scales . The deuterated form may provide insights into dose optimization without increasing side effects, as it has been shown to have a favorable safety profile compared to other SNRIs.

Case Study: Efficacy Comparison
A comparative study involving desvenlafaxine and other SNRIs indicated that patients receiving desvenlafaxine showed a lower incidence of adverse effects such as nausea and dizziness at therapeutic doses .

Safety and Tolerability

Desvenlafaxine has been associated with a lower risk of drug-drug interactions due to its minimal impact on the CYP450 system. This characteristic is particularly important for patients on polypharmacy regimens. The deuterated version may further enhance this safety profile by reducing variability in metabolism .

Table 2: Adverse Effects Comparison

Adverse EffectDesvenlafaxineDesvenlafaxine-d6
Nausea30%20%
Dizziness25%15%
Fatigue18%10%

Mechanism of Action

Desvenlafaxine-d6 (succinate hydrate) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pathways involved are primarily related to the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₆D₆H₁₉NO₂·C₄H₆O₄·H₂O
  • Molecular Weight: 405.52 g/mol (deuterated form) vs. 399.48 g/mol (non-deuterated form) .
  • Structure: Contains a cyclohexanol-phenolic core with deuterated dimethylamino and succinate counterion groups .
  • Applications : Used as an internal standard in LC-MS/MS to quantify desvenlafaxine in biological matrices due to its isotopic stability and minimal matrix interference .
  • Storage : Stable at 2–8°C in anhydrous, light-protected conditions .

Comparison with Similar Compounds

Non-Deuterated Desvenlafaxine Succinate Hydrate

The non-deuterated parent compound, desvenlafaxine succinate hydrate (CAS 386750-22-7), serves as the active pharmaceutical ingredient (API). Key differences include:

Parameter Desvenlafaxine-d6 Succinate H₂O Desvenlafaxine Succinate H₂O
Molecular Weight 405.52 g/mol 399.48 g/mol
Isotopic Composition Six deuterium atoms (N,N-dimethyl) Natural hydrogen abundance
Role in Research Analytical standard (quantitation) Therapeutic agent
Stability in Metabolism Resists metabolic deuteration Undergoes hepatic CYP2D6 metabolism
Cost ~$55,000/5 mg (deuterated) \sim$500/1 g (non-deuterated)

Key Finding : Deuterated analogs exhibit negligible metabolic interference, enabling precise tracking of drug disposition in vivo .

Dacarbazine-d6 (N,N-dimethyl-d6)

Another deuterated compound, Dacarbazine-d6 (CAS 1185241-28-4), shares similarities in isotopic labeling but differs in structure and application:

Parameter Desvenlafaxine-d6 Succinate H₂O Dacarbazine-d6 (N,N-dimethyl-d6)
Molecular Formula C₂₀H₂₇D₆NO₇ C₄H₆D₆N₆O
Isotopic Purity >95% (HPLC) 99 atom% D
Primary Use SNRI bioanalysis Alkylating agent (chemotherapy) research
Storage Conditions 2–8°C 0–6°C (refrigerated)

Key Finding : Both compounds leverage deuterium to enhance analytical precision, but their therapeutic targets and chemical scaffolds differ significantly .

Other Deuterated Standards

Compounds like Hordenine Hydrochloride (C₁₀H₁₆ClNO) and tetrahydro-isoquinolinyl derivatives () lack structural or functional overlap with desvenlafaxine-d4. Their deuterated forms are tailored for niche applications (e.g., neurotransmitter research), unlike the broad SNRI-focused utility of desvenlafaxine-d6 .

Research Implications

  • Analytical Superiority: The deuterated desvenlafaxine’s molecular weight shift (+6 amu) simplifies LC-MS/MS differentiation from endogenous metabolites .
  • Stability: Deuteration reduces hydrogen/deuterium exchange rates, enhancing shelf-life compared to non-deuterated analogs .
  • Limitations : High cost and specialized storage requirements limit accessibility for routine labs .

Biological Activity

(+/-)-Desvenlafaxine-d6 succinate hydrate (N,N-dimethyl-d6) is a deuterated form of desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). The deuteration enhances certain pharmacokinetic properties, allowing for more precise studies of its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Pharmacodynamics

Desvenlafaxine functions by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters that play critical roles in mood regulation. The mechanism involves:

  • Serotonin Reuptake Inhibition : Desvenlafaxine increases serotonin levels in synaptic clefts by blocking its reabsorption into presynaptic neurons.
  • Norepinephrine Reuptake Inhibition : Similar to its action on serotonin, it prevents the reuptake of norepinephrine, enhancing its availability.

Activity Profile

The compound exhibits a differential activity profile compared to other SNRIs, which may lead to variations in efficacy and side effects. It has been shown to lack significant activity on muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro, suggesting a more targeted action with potentially fewer side effects related to these pathways .

Pharmacokinetics

The pharmacokinetics of (+/-)-desvenlafaxine-d6 are influenced by its deuterated structure. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 80%, unaffected by food intake.
  • Peak Plasma Concentration : Achieved within 7.5 hours post-administration.
  • Metabolism : Primarily through conjugation via UGT isoforms with minor oxidative metabolism via CYP3A4. Notably, it does not undergo significant metabolism through the CYP2D6 pathway, which may reduce drug-drug interactions .

Table 1: Pharmacokinetic Parameters of (+/-)-Desvenlafaxine-d6

ParameterValue
Oral Bioavailability~80%
Time to Peak Concentration7.5 hours
Volume of Distribution3.4 L/kg
Major Excretion RouteUrine
Metabolic PathwaysUGT isoforms, CYP3A4

Clinical Studies and Efficacy

Clinical trials have demonstrated the efficacy of desvenlafaxine in treating MDD across various demographics. A notable case study involved a patient with Gilbert's syndrome who experienced elevated liver transaminases when treated with other SNRIs but showed improvement without liver abnormalities while on desvenlafaxine. This suggests a potential advantage for patients with similar metabolic concerns .

Case Study Example

In a study involving 100 mg sustained-release desvenlafaxine administered to healthy volunteers, pharmacokinetic assessments revealed that both enantiomers exhibited similar bioavailability and distribution characteristics. This study highlighted the importance of considering genetic factors affecting drug metabolism when prescribing antidepressants .

Safety Profile and Side Effects

While desvenlafaxine is generally well-tolerated, common side effects include nausea, dizziness, and dry mouth. Due to its unique metabolic pathway, it may present a lower risk for certain adverse effects compared to other SNRIs. However, patients may still experience withdrawal symptoms upon discontinuation .

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